molecular formula C18H17BrN2O3S B2693314 (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325684-47-6

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2693314
CAS RN: 1325684-47-6
M. Wt: 421.31
InChI Key: CHQANVRJPTVVLW-UHFFFAOYSA-N
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Description

“(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It’s a part of a library of compounds designed, synthesized, and evaluated to find novel quorum sensing inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

This compound is part of a class of molecules that have shown promising quorum-sensing inhibitory activities. In the LasB system, similar compounds have shown promising results with IC50 values indicating their effectiveness .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxicity Testing : A study on the synthesis of 2-aroylbenzofuran compounds, including 5-bromobenzo[b]furan derivatives, demonstrated their in vitro cytotoxicity against various human cancer cell lines, showing potential as anticancer agents. Compounds exhibited good inhibiting abilities on Hep-G2 cells, highlighting their therapeutic research potential (Nguyễn Tiến Công et al., 2020).

  • Antimicrobial Activity : Another study focused on bisbenzofuran-2-yl-methanone derivatives explored their preparation and found some to be active against various microorganisms, indicating their potential use in antimicrobial research (C. Kırılmış et al., 2005).

Structural and Reactivity Studies

  • Structural Exploration : Research into the structural characteristics and antiproliferative activity of a novel bioactive heterocycle bearing isoxazol and piperidinyl groups showed its potential for further investigation in medicinal chemistry (S. Benaka Prasad et al., 2018).

  • Synthesis and Reactivity : The nucleophilic substitution reactions of bromobenzo thiadiazole derivatives offer insights into the chemical reactivity of brominated aromatic compounds, potentially guiding the synthesis of new pharmaceuticals (S. Mataka et al., 1992).

Antioxidant and Antimicrobial Properties

  • Oxidant Properties : A study on the synthesis of (5-bromobenzofuran-2-yl) derivatives and their impact on oxidative stress biomarkers in rats suggested the potential of these compounds in studying oxidative stress and its mitigation (F. Karatas et al., 2006).

Mechanism of Action

The mechanism of action of these compounds is related to their ability to inhibit quorum sensing in bacteria. Quorum sensing is a method of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .

Future Directions

The future directions in the research of this compound could involve further exploration of its quorum sensing inhibitory activities. It could also involve the development of derivatives with improved properties and the study of their potential applications .

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQANVRJPTVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

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